6-Chloro-2,4-dimethyl-3-nitropyridine
Overview
Description
6-Chloro-2,4-dimethyl-3-nitropyridine is a pyridine derivative with the molecular formula C7H7ClN2O2. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a nitro group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis due to its unique structural properties .
Preparation Methods
The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine involves several steps:
Ammonolysis Aromatization Reaction: The process begins with 2,6-dimethyl-4-pyrone as the starting material.
Chlorination and Deprotection: The crude product is then subjected to chlorination and deprotection using phosphorus oxychloride, resulting in the formation of 4-chloro-2,6-dimethylpyridine.
Chemical Reactions Analysis
6-Chloro-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, it can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
6-Chloro-2,4-dimethyl-3-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethyl-3-nitropyridine involves its interaction with specific molecular targets:
Histamine Release Inhibition: The compound inhibits the release of histamine, which is responsible for allergic reactions and anaphylaxis.
Pathways Involved: It affects the signaling pathways related to histamine release, thereby providing therapeutic effects in conditions like asthma and allergies.
Comparison with Similar Compounds
6-Chloro-2,4-dimethyl-3-nitropyridine can be compared with other similar compounds such as:
4-Chloro-2,6-dimethyl-3-nitropyridine: This compound has similar structural properties but differs in the position of the nitro group.
2,4,6-Trichloro-3-nitropyridine: This compound has three chlorine atoms and a nitro group, making it more reactive in substitution reactions.
4-Chloro-3-nitro-2,6-lutidine: This compound is another derivative with similar applications in organic synthesis.
Properties
IUPAC Name |
6-chloro-2,4-dimethyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLDJKORNDTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508712 | |
Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-08-8 | |
Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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